Application: 2-Ethyl-6-methylaniline is used as a metabolite of certain herbicides, including metolachlor, diuron, and monuron Its degradation was assessed in laboratory experiments on microbiologically active and sterilized soils
Application: 2-Ethyl-6-methylaniline has been used in the preparation of racemic esters of N-(2-ethyl-6-methylphenyl)alanine (NEMPA)
Application: 2-Ethyl-6-methylaniline is used as a raw material for the synthesis of certain medicines.
2-Ethyl-6-methylaniline is an organic compound belonging to the class of aromatic amines, specifically a substituted aniline. Its molecular formula is with a molecular weight of approximately 135.2 g/mol. The compound features a benzene ring with two substituents: an ethyl group at the second position and a methyl group at the sixth position. It is characterized by its clear liquid form and pungent odor, being less dense than water and insoluble in it .
As a metabolite of herbicides, 2-Ethyl-6-methylaniline likely doesn't have a specific mechanism of action in biological systems. Its impact might be related to its contribution to the overall herbicidal effect of the parent compound it originates from.
The compound is known to react violently with strong oxidizing agents and can form explosive mixtures with air when heated .
Research indicates that 2-Ethyl-6-methylaniline has potential biological activity, particularly in terms of toxicity. It can lead to the formation of methemoglobin upon absorption, which may cause cyanosis due to reduced oxygen transport in the blood. The onset of symptoms can be delayed by several hours . Additionally, it has been classified as an acute toxic substance with aquatic chronic toxicity, indicating potential environmental hazards .
The synthesis of 2-Ethyl-6-methylaniline can be achieved through several methods:
2-Ethyl-6-methylaniline finds applications in various fields:
Interaction studies involving 2-Ethyl-6-methylaniline have highlighted its incompatibility with certain substances:
Several compounds share structural similarities with 2-Ethyl-6-methylaniline. Here are a few notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-6-ethylaniline | Similar structure but different substituent positions; used in dye manufacturing. | |
| 3-Ethyl-4-methylaniline | Different substitution pattern; exhibits different reactivity profiles. | |
| 4-Ethyl-2-methylaniline | Variation in substitution leading to distinct chemical properties. |
The uniqueness of 2-Ethyl-6-methylaniline lies in its specific substitution pattern on the benzene ring, which influences its reactivity and biological activity compared to similar compounds. Its applications in dye synthesis and potential toxicity profile further distinguish it from other aromatic amines.
Acute Toxic;Irritant